2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole
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Overview
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a nitro group and a chlorophenyl ethenyl group. Its molecular formula is C14H9ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorobenzaldehyde with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 2-[(1E)-2-(4-AMINOPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE
- 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE
- 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE
Uniqueness
The presence of the chlorophenyl group in 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10ClN3O2 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-1-10(2-5-11)3-8-15-17-13-7-6-12(19(20)21)9-14(13)18-15/h1-9H,(H,17,18)/b8-3+ |
InChI Key |
CCEZORMUHXOROV-FPYGCLRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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